molecular formula C15H23N3O2 B8502080 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Cat. No.: B8502080
M. Wt: 277.36 g/mol
InChI Key: WPKHUMCJQOAKMP-UHFFFAOYSA-N
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Description

1-Boc-4-(2-methyl-4-pyridyl)-piperazine is a Boc (tert-butoxycarbonyl)-protected piperazine derivative. The Boc group serves as a protective moiety for the secondary amine in piperazine, enhancing stability during synthetic processes . The compound features a 2-methylpyridyl substituent at the 4-position of the piperazine ring, which introduces steric and electronic modifications. Such structural attributes are critical in medicinal chemistry, particularly for modulating pharmacokinetic properties and target binding .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-12-11-13(5-6-16-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

WPKHUMCJQOAKMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Boc-Protected Piperazine

A widely reported method involves nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methylpyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). This approach leverages the electron-deficient nature of the pyridine ring to facilitate displacement of the chlorine atom.

Reaction Conditions :

  • Solvent : N,N-Dimethylacetamide (DMAc) at 190°C for 10 minutes .

  • Molar Ratio : 1:1 stoichiometry between 4-chloro-2-methylpyridine and Boc-piperazine.

  • Workup : Cooling followed by filtration yields the product as a grey solid.

Key Data :

ParameterValue
Yield~70% (estimated)
Purity>95% (HPLC)
Reaction Scale1 mmol (lab-scale)

This method is noted for its brevity but requires high temperatures, which may limit scalability. Alternative solvents like DMF or DMSO have been explored but show reduced yields due to competing side reactions .

Buchwald-Hartwig Amination for Enhanced Selectivity

For substrates with steric hindrance, palladium-catalyzed cross-coupling offers improved regioselectivity. A modified Buchwald-Hartwig amination employs 4-bromo-2-methylpyridine and Boc-piperazine under inert conditions.

Catalytic System :

  • Catalyst : Pd2(dba)3 (2.5 mol%) .

  • Ligand : Xantphos (5 mol%) .

  • Base : Cs2CO3 in tert-butanol at 110°C for 8 hours .

Performance Metrics :

MetricOutcome
Isolated Yield81–87%
Turnover Frequency12 h⁻¹
ScalabilityDemonstrated at 10g

This method avoids extreme temperatures and is compatible with electron-rich pyridines, making it preferable for industrial applications .

Microwave-Assisted Synthesis for Rapid Processing

Microwave irradiation significantly reduces reaction times. A protocol using 4-iodo-2-methylpyridine and Boc-piperazine achieves full conversion in 15 minutes:

Conditions :

  • Power : 300 W, 150°C.

  • Solvent : DMAc with K2CO3 as base.

Advantages :

  • Time Efficiency : 10–15 minutes vs. 8–12 hours conventionally .

  • Yield Improvement : 85–90%.

Microwave methods are energy-efficient but require specialized equipment, limiting adoption in resource-constrained settings.

One-Pot Sequential Protection and Coupling

A patent-derived approach (CN104628627A) introduces the Boc group in situ during the coupling step:

  • Protection : 4-Piperazinecarboxamide reacts with Boc2O in water/triethylamine .

  • Coupling : Intermediate undergoes Hofmann degradation with bromine/NaOH to yield 1-Boc-4-aminopiperidine, followed by pyridyl group installation .

Industrial Relevance :

  • Purity : >99% after crystallization .

  • Cost Efficiency : Avoids pre-protected piperazine procurement.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost
SNAr7010 minModerateLow
Buchwald-Hartwig858 hHighHigh
Microwave9015 minLowMedium
One-Pot7512 hHighLow

Trends :

  • Catalytic Methods : Preferred for scalability but require Pd-based catalysts .

  • Solvent Choice : DMAc outperforms acetonitrile in SNAr due to higher polarity .

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation observed in SNAr is mitigated using excess Boc-piperazine (1.2 equiv) .

  • Purification : Column chromatography (silica gel, 0–10% MeOH/DCM) resolves Boc-deprotected impurities .

  • Catalyst Recovery : Pd catalysts are recoverable via filtration, reducing costs .

Industrial-Scale Recommendations

For large-scale synthesis (>1 kg), the Buchwald-Hartwig method offers the best balance of yield and reproducibility. Key considerations include:

  • Catalyst Loading : Reduced to 1 mol% via ligand optimization .

  • Solvent Recycling : tert-Butanol is reused after distillation .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-methyl-4-pyridyl)-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-Boc-4-(2-methyl-4-pyridyl)-piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to various biological targets.

    Medicine: It is explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of piperazine significantly influences solubility, pKa, and metabolic stability:

Compound Substituent Solubility (μM) pKa (Piperazine N) ClogD Key Reference
1-Boc-4-(2-methyl-4-pyridyl)-piperazine 2-Methyl-4-pyridyl Not reported Estimated ~6.5–7.5 ~2.1* Inferred
8ac (Ethylene-spaced quinolone) Ethylene-linked quinolone 80 6–7 1.8
8j (Methylene-spaced quinolone) Methylene-linked quinolone 80 ~5.0 2.3
8a (Direct N-phenylpiperazinyl) N-Phenyl (no spacer) <20 ≤3.8 3.0
Sch-350634 (CCR5 antagonist) Biphenyl-4-yl Not reported Not reported 3.5

Notes:

  • The Boc group in this compound likely increases lipophilicity (ClogD ~2.1*) compared to non-Boc analogs.
  • Ethylene or methylene spacers between piperazine and aromatic moieties improve solubility by reducing planarity and enhancing hydration .
  • Direct attachment of bulky groups (e.g., phenyl) reduces solubility due to increased hydrophobicity and lower pKa values .
Anti-Inflammatory and Antitumor Activity

Piperazine derivatives with heterocyclic substituents, such as triazoles or imidazoles, exhibit potent anti-inflammatory and antitumor activity .

PARP-1 Inhibition

Piperazine-substituted naphthoquinones demonstrate selective PARP-1 inhibition, attributed to the piperazine moiety’s role in binding to the enzyme’s catalytic domain . The 2-methyl-4-pyridyl group in this compound could similarly enhance selectivity through steric complementarity, though this requires experimental validation .

Metabolic Stability

Piperazines are prone to metabolic degradation, particularly via deethylation or oxidation . The Boc group in this compound may protect against such pathways, as seen in analogs like Sch-350634, where structural truncation and protective groups improved pharmacokinetic profiles .

Key Advantages and Limitations

Advantages

  • Enhanced Stability : The Boc group mitigates undesired reactions during synthesis .
  • Selectivity Potential: Structural similarity to PARP-1 inhibitors suggests possible therapeutic applications .

Limitations

  • Metabolic Liability : Despite Boc protection, the piperazine core remains susceptible to oxidative metabolism .
  • Synthetic Complexity : Introducing the 2-methylpyridyl group requires specialized reagents (e.g., palladium catalysts for cross-coupling) .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-Boc-4-(2-methyl-4-pyridyl)-piperazine, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the Boc (tert-butoxycarbonyl) protecting group to piperazine and (2) coupling with a 2-methyl-4-pyridyl moiety.
  • Boc Protection : React piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0°C to room temperature .

  • Coupling Reaction : Use 2-methyl-4-pyridylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) to link the pyridyl group to the Boc-piperazine .

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to Boc₂O) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products.

    Table 1. Key Synthetic Parameters

    StepReagents/ConditionsPurification MethodReference
    Boc ProtectionBoc₂O, TEA, DCM, 0°C→RTColumn Chromatography
    Pyridyl CouplingEDC, DMF, RT, 12hRecrystallization

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify the tert-butyl group (singlet at δ 1.4 ppm) and pyridyl protons (δ 7.0–8.5 ppm).
  • ¹³C NMR : Confirm the Boc carbonyl (δ ~155 ppm) and pyridyl carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 306.1912 for C₁₆H₂₄N₃O₂) .
  • Infrared Spectroscopy (IR) : Detect the Boc carbonyl stretch (~1680 cm⁻¹) and pyridyl C=N vibrations .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Emergency Measures :
  • Skin contact: Wash with soap/water for 15 minutes .
  • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced Questions

Q. How do steric and electronic effects of the 2-methyl-4-pyridyl substituent influence binding to serotonin receptors (e.g., 5-HT₁ₐ)?

  • Methodological Answer :
  • Steric Effects : The 2-methyl group may hinder binding to receptor pockets, reducing affinity. Compare analogs with/without methyl via molecular docking.

  • Electronic Effects : The pyridyl nitrogen’s electron-withdrawing nature stabilizes charge-transfer interactions with receptor residues.

  • Experimental Validation :

  • Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives).

  • Perform radioligand displacement assays using [³H]-8-OH-DPAT to measure 5-HT₁ₐ affinity .

    Table 2. Substituent Effects on 5-HT₁ₐ Binding

    SubstituentIC₅₀ (nM)Reference
    2-methyl15 ± 2
    4-nitro8 ± 1

Q. What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

  • Methodological Answer :
  • Disorder in Crystal Lattices : The Boc group’s flexibility may cause disorder. Mitigate by slow evaporation from hexane/ethyl acetate (1:1).
  • Hydrogen Bonding : Use X-ray diffraction to identify key interactions (e.g., C—H⋯O bonds between pyridyl and Boc carbonyl groups).
  • Data Collection : Optimize with synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) structures .

Q. How can computational chemistry guide the design of analogs with improved metabolic stability?

  • Methodological Answer :
  • Metabolic Hotspot Prediction : Use software like Schrödinger’s Metabolite Predictor to identify vulnerable sites (e.g., Boc group cleavage).
  • Structural Modifications :
  • Replace tert-butyl with cyclopropoxycarbonyl to reduce enzymatic hydrolysis.
  • Validate stability via liver microsome assays (e.g., human CYP450 isoforms) .

Key Notes

  • Contradictions in Data : Evidence reports higher 5-HT₁ₐ affinity for nitro-substituted analogs, while emphasizes steric hindrance from methyl groups. Resolve via comparative molecular field analysis (CoMFA).

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